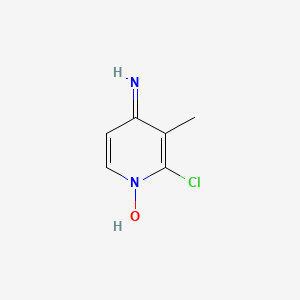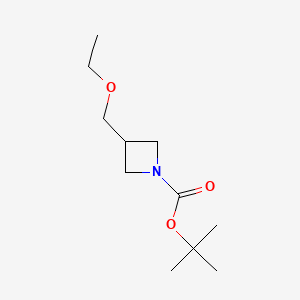
4-(Isobutylthio)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isobutylthio)phenylboronic acid is a chemical compound with the CAS Number: 1217500-97-4 . It has a molecular weight of 210.1 and its IUPAC name is 4-(isobutylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(Isobutylthio)phenylboronic acid is 1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Isobutylthio)phenylboronic acid is a solid . It has a density of 1.1±0.1 g/cm³ . The boiling point is 359.6±44.0 °C at 760 mmHg . The compound has a flash point of 171.3±28.4 °C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including “4-(Isobutylthio)phenylboronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking purposes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This allows for the study and understanding of protein function and structure, which is crucial in biological and medical research.
Separation Technologies
Boronic acids are also used in separation technologies . They can be used to separate different types of molecules based on their interactions with boronic acids, which can be particularly useful in analytical chemistry.
Development of Therapeutics
Boronic acids, including “4-(Isobutylthio)phenylboronic acid”, are used in the development of therapeutics . Their unique chemistry has provided many useful molecular bases for therapeutic applications .
Glucose-Sensitive Polymers for Insulin Release
An important application of boronic acid conjugates is their ability to function as glucose-sensitive polymers, which enables self-regulated insulin release in the treatment of diabetes . This is a significant advancement in the field of diabetes treatment.
Wound Healing and Tumor Targeting
The noteworthy use of boronic acid conjugates has been in wound healing and tumor targeting . This opens up new possibilities for the use of boronic acids in medical treatments and interventions.
Building Materials for Microparticles
Boronic acids are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . This shows the versatility of boronic acids in various fields of research and application.
Safety and Hazards
Mécanisme D'action
- Specifically, 4-(Isobutylthio)phenylboronic acid serves as an organoboron reagent that undergoes transmetalation with Pd during the reaction .
- The interaction between 4-(Isobutylthio)phenylboronic acid and Pd facilitates this bond-forming process .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
[4-(2-methylpropylsulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGXTNYXGUULT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675222 |
Source


|
| Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isobutylthio)phenylboronic acid | |
CAS RN |
1217500-97-4 |
Source


|
| Record name | B-[4-[(2-Methylpropyl)thio]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

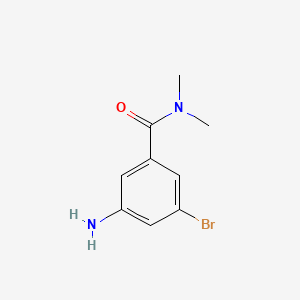
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)


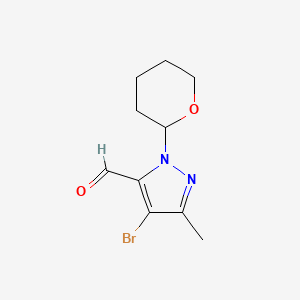
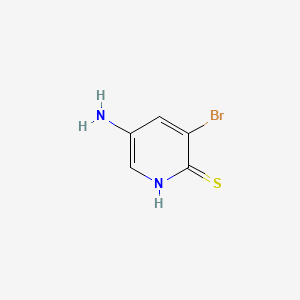
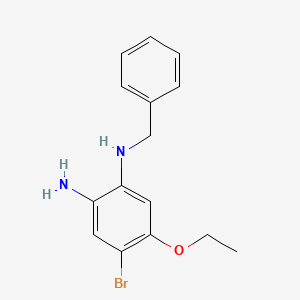
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
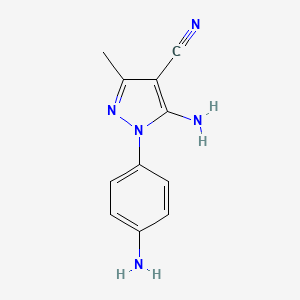
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
